

Navigating the Landscape of Biopharmaceutical Replication: A Guide to DB1113 Studies

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Compound of Interest

Compound Name: DB1113

Cat. No.: B15607747

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For researchers, scientists, and professionals in the fast-paced world of drug development, the independent replication of foundational studies is a cornerstone of scientific validation. This guide focuses on the available data and methodologies related to the compound **DB1113**, offering a comparative overview to inform further research and development.

Initial searches for independent replication studies of a compound designated "**DB1113**" did not yield specific results. However, extensive information is available for BNT113, a therapeutic agent in clinical development, and BD111, another investigational drug. This guide will proceed by presenting the publicly available information on these two compounds, which may be relevant to the user's interest.

Comparative Analysis of BNT113 and BD111 Clinical Trials

To provide a clear overview, the following table summarizes the key aspects of the ongoing clinical trials for BNT113 and BD111.

Feature	BNT113	BD111
Trial Identifier	NCT04534205, EudraCT: 2020-001400-41	Not specified in search results
Trial Phase	Phase II/III[1][2][3][4]	Phase I
Therapeutic Area	Oncology: Head and Neck Squamous Cell Carcinoma (HNSCC)[2][3]	Ophthalmology: Herpes Simplex Virus-1 Stromal Keratitis (HSK)
Intervention	BNT113 in combination with pembrolizumab vs. pembrolizumab monotherapy[2][3]	Four ascending doses of BD111 via corneal intrastromal administration
Patient Population	Adults (18 years and older) with unresectable recurrent or metastatic HPV16+ HNSCC expressing PD-L1 (CPS ≥1)[2][3]	Adults (18 to 70 years old) with recurrent HSK and positive HSV-1 nucleic acid test
Primary Objectives	To generate pivotal efficacy and safety data[2]	To evaluate the safety, tolerability, PK/PD profiles, and preliminary efficacy[5]
Sponsor	BioNTech SE[4]	Shanghai BDgene Co., Ltd.

Experimental Protocols and Methodologies

A critical aspect of evaluating and potentially replicating scientific studies is a thorough understanding of the experimental design.

BNT113-01 Trial (NCT04534205) Protocol Overview

This is an open-label, controlled, multi-site, interventional, 2-arm, Phase II/III trial.[1][2][3][4]

- Part A (Safety Run-In): A non-randomized phase to confirm the safety and tolerability of BNT113 in combination with pembrolizumab.[1][2][3]

- **Part B (Randomized):** This phase is designed to generate pivotal efficacy and safety data by comparing BNT113 in combination with pembrolizumab against pembrolizumab monotherapy.[\[1\]](#)[\[2\]](#)
- **Patient Screening:** An optional pre-screening phase allows for central testing of tumor samples for HPV16 DNA and PD-L1 expression.[\[2\]](#)[\[3\]](#)
- **Inclusion Criteria:** Key inclusion criteria include histologically confirmed recurrent or metastatic HPV16+ HNSCC, PD-L1 expression (CPS ≥ 1), and no prior systemic anticancer therapy in the recurrent or metastatic setting.[\[1\]](#)[\[2\]](#)
- **Exclusion Criteria:** Patients receiving chronic systemic immunosuppressive treatment, including corticosteroids (prednisone >10 mg daily or equivalent), within 7 days prior to the first dose of trial treatment are excluded.[\[2\]](#)

BD111 Phase I Trial Protocol Overview

This is a multicenter, open-label, dose-escalation Phase I trial.[\[5\]](#)

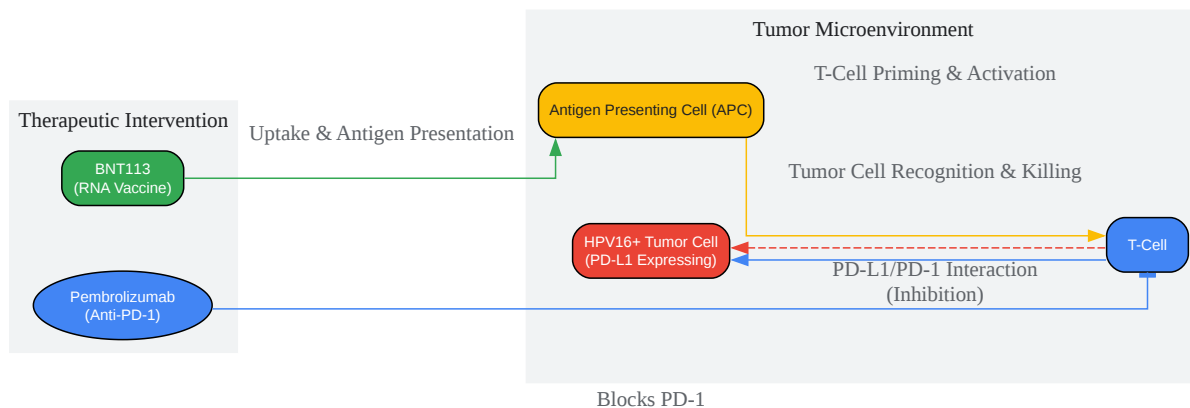
- **Study Design:** The trial employs a "3+3" dose-escalation design to explore four ascending doses of BD111.[\[5\]](#)
- **Administration:** The investigational drug is administered via corneal intrastromal injection.[\[5\]](#)
- **Inclusion Criteria:** Participants must be aged 18 to 70 years with a clinical diagnosis of recurrent herpes simplex virus type I stromal keratitis and a positive HSV-1 nucleic acid test.[\[5\]](#)
- **Exclusion Criteria:** Patients with active ocular infections caused by other pathogens, a history of corneal trauma, or systemic immune diseases are excluded.[\[5\]](#)

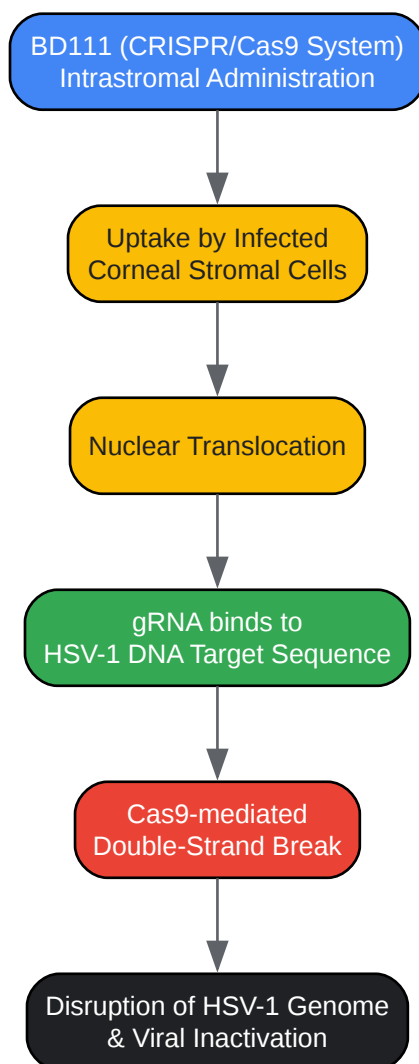
Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is essential for a comprehensive understanding.

BNT113 and Pembrolizumab Combination Therapy Logic

The clinical trial for BNT113 investigates its use in combination with pembrolizumab. This approach is based on the hypothesis that combining a therapeutic vaccine (BNT113) with an immune checkpoint inhibitor (pembrolizumab) can elicit a more robust anti-tumor immune response.





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